molecular formula C18H27N3O B247364 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane

Cat. No. B247364
M. Wt: 301.4 g/mol
InChI Key: RQRHFOPEAPYZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological and pathological processes. This peptide is derived from a larger precursor protein, prepro-PACAP, which is processed to produce PACAP-38 and PACAP-27. PACAP-27 is the biologically active form of the peptide and is widely used in scientific research.

Mechanism of Action

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane exerts its biological effects through binding to specific receptors, PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs, including the brain, immune system, and gastrointestinal tract. Upon binding to its receptors, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane activates various intracellular signaling pathways, including cAMP, calcium, and MAP kinase pathways, leading to the regulation of gene expression and cellular function.
Biochemical and physiological effects:
1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been shown to have diverse biochemical and physiological effects. It has been implicated in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been shown to regulate immune function, including the activation of T cells and the production of cytokines. Additionally, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been implicated in the regulation of cardiovascular function, including blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for laboratory experiments. It is stable and can be easily synthesized using SPPS. It is also highly specific and can be used to selectively activate PAC1, VPAC1, and VPAC2 receptors. However, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has some limitations in laboratory experiments. It is relatively expensive and may not be suitable for large-scale experiments. Additionally, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane may have off-target effects, leading to the activation of other receptors.

Future Directions

There are several future directions for the study of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. One area of research is the development of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane analogs with improved pharmacological properties, including increased stability and specificity. Additionally, the role of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane in various pathological conditions, including migraine, epilepsy, and neurodegenerative diseases, requires further investigation. Finally, the development of novel therapeutic strategies targeting 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane signaling pathways may have significant clinical implications.
Conclusion:
In conclusion, 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane is a neuropeptide that plays a crucial role in various physiological and pathological processes. It is synthesized using SPPS and has diverse biochemical and physiological effects. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane exerts its biological effects through binding to specific receptors and activating various intracellular signaling pathways. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has several advantages for laboratory experiments, but also has some limitations. There are several future directions for the study of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane, including the development of novel therapeutic strategies and the investigation of its role in various pathological conditions.

Synthesis Methods

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the most common method used for the synthesis of 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has been extensively studied in scientific research due to its diverse physiological and pathological functions. It has been shown to play a crucial role in the regulation of neurotransmitter release, neuroprotection, neuroplasticity, and immune function. 1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane has also been implicated in various pathological conditions, including migraine, epilepsy, and neurodegenerative diseases.

properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

azepan-1-yl-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone

InChI

InChI=1S/C18H27N3O/c22-18(21-12-3-1-2-4-13-21)17-6-5-11-20(15-17)14-16-7-9-19-10-8-16/h7-10,17H,1-6,11-15H2

InChI Key

RQRHFOPEAPYZFY-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=NC=C3

Origin of Product

United States

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